molecular formula C18H15Cl2N3O4 B6242264 methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 2323565-15-5

methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No. B6242264
CAS RN: 2323565-15-5
M. Wt: 408.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate is a useful research compound. Its molecular formula is C18H15Cl2N3O4 and its molecular weight is 408.2. The purity is usually 95.
BenchChem offers high-quality methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as esterification, chlorination, and triazole formation.", "Starting Materials": [ "4-chlorophenol", "2-chloro-4-nitrophenol", "methyl 3-hydroxy-2-(hydroxymethyl)propionate", "sodium azide", "sodium borohydride", "thionyl chloride", "1H-1,2,4-triazole", "potassium carbonate", "dimethylformamide", "acetic acid", "ethanol", "water" ], "Reaction": [ "4-chlorophenol is reacted with thionyl chloride to form 4-chlorophenyl chloride.", "2-chloro-4-nitrophenol is reacted with sodium borohydride to form 2-chloro-4-aminophenol.", "4-chlorophenyl chloride is reacted with 2-chloro-4-aminophenol to form 2-chloro-4-(4-chlorophenoxy)aniline.", "Methyl 3-hydroxy-2-(hydroxymethyl)propionate is reacted with acetic acid to form methyl 3-acetoxy-2-(hydroxymethyl)propionate.", "Methyl 3-acetoxy-2-(hydroxymethyl)propionate is reacted with potassium carbonate to form methyl 2-hydroxy-3-(acetoxy)propionate.", "Methyl 2-hydroxy-3-(acetoxy)propionate is reacted with 2-chloro-4-(4-chlorophenoxy)aniline to form methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(acetoxy)propanoate.", "Methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(acetoxy)propanoate is reacted with sodium azide to form methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-azidopropanoate.", "Methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-azidopropanoate is reacted with 1H-1,2,4-triazole in the presence of dimethylformamide to form methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate.", "Methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate is purified and isolated using ethanol and water." ] }

CAS RN

2323565-15-5

Product Name

methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate

Molecular Formula

C18H15Cl2N3O4

Molecular Weight

408.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.